
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and is commonly used in cell viability assays.
作用機序
MTT is reduced to formazan by mitochondrial enzymes in viable cells. The reduction of MTT to formazan is dependent on the activity of mitochondrial enzymes, which are only present in viable cells. The amount of formazan produced is proportional to the number of viable cells in the sample.
生化学的および生理学的効果
MTT has no known biochemical or physiological effects on cells. It is an inert compound that is only reduced to formazan by mitochondrial enzymes in viable cells.
実験室実験の利点と制限
The use of MTT in cell viability assays has several advantages. It is a simple and rapid assay that can be performed in a microplate format. It is also a non-radioactive assay, which eliminates the need for radioactive materials in the lab. However, MTT has some limitations. It cannot distinguish between viable and non-viable cells, and it is not suitable for use with cells that do not have functional mitochondria.
将来の方向性
There are several potential future directions for research on MTT. One area of research could be the development of new compounds that are more sensitive and specific for detecting viable cells. Another area of research could be the optimization of the assay conditions to improve the accuracy and precision of the assay. Additionally, MTT could be used in combination with other assays to provide a more comprehensive assessment of cell viability and proliferation.
合成法
MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide with sodium hydroxide. The reaction results in the formation of a yellowish-orange crystalline powder that is soluble in water and ethanol.
科学的研究の応用
MTT is commonly used in scientific research to assess cell viability and proliferation. This compound is used in cell viability assays to determine the number of viable cells in a given sample. The assay works by measuring the reduction of MTT to formazan by mitochondrial enzymes in viable cells. The amount of formazan produced is proportional to the number of viable cells in the sample.
特性
CAS番号 |
18371-33-0 |
|---|---|
製品名 |
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide |
分子式 |
C23H23BrN2O2S2 |
分子量 |
503.5 g/mol |
IUPAC名 |
2-[2-[5-[3-(2-hydroxyethyl)-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethanol;bromide |
InChI |
InChI=1S/C23H23N2O2S2.BrH/c26-16-14-24-18-8-4-6-10-20(18)28-22(24)12-2-1-3-13-23-25(15-17-27)19-9-5-7-11-21(19)29-23;/h1-13,26-27H,14-17H2;1H/q+1;/p-1 |
InChIキー |
FSILXDXZXIDNAO-UHFFFAOYSA-M |
異性体SMILES |
C1=CC=C2C(=C1)N(/C(=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCO)/S2)CCO.[Br-] |
SMILES |
C1=CC=C2C(=C1)N(C(=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCO)S2)CCO.[Br-] |
正規SMILES |
C1=CC=C2C(=C1)N(C(=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCO)S2)CCO.[Br-] |
その他のCAS番号 |
18371-33-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



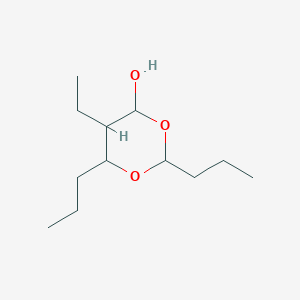
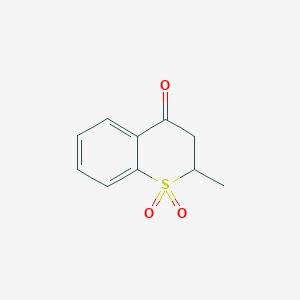
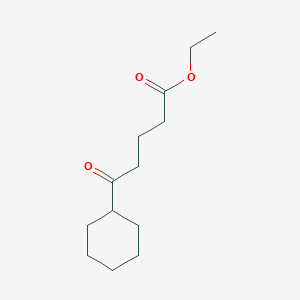
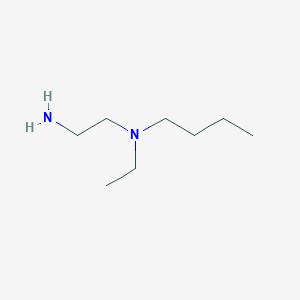
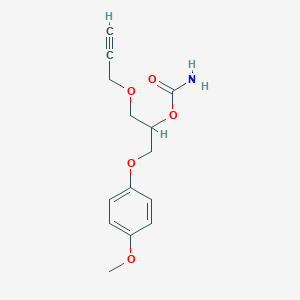
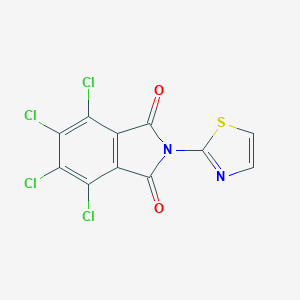
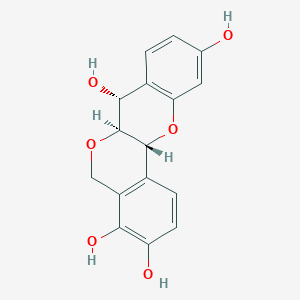
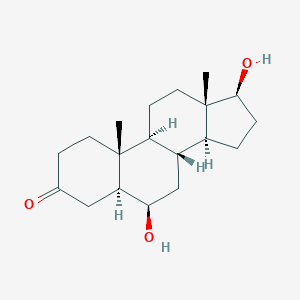
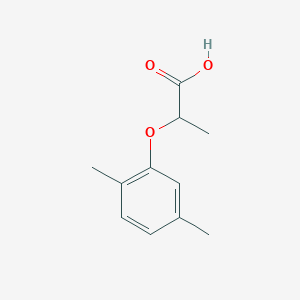

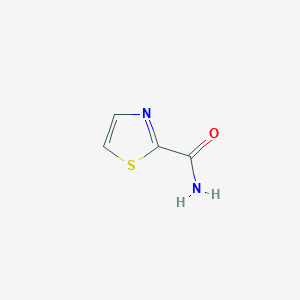
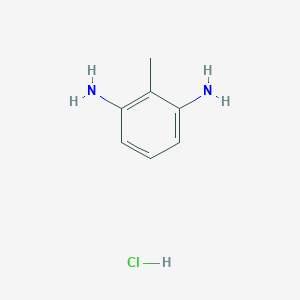
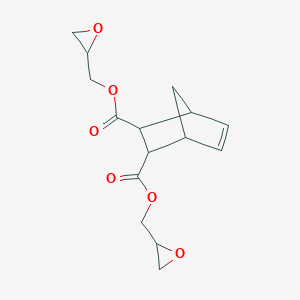
![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)